![molecular formula C10H11BrN2 B14887978 5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, a methyl group, and a spiro linkage between a cyclopropane ring and a pyrrolo[2,3-b]pyridine moiety. The molecular formula is C10H11BrN2, and it has a molecular weight of 239.11 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Spiro Linkage: The cyclopropane ring is introduced through a cycloaddition reaction, often using a diazo compound as the cyclopropanating agent.
Bromination and Methylation: The final steps involve the selective bromination and methylation of the compound to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex polycyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Dehalogenated compounds
Wissenschaftliche Forschungsanwendungen
5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione: Similar spirocyclic structure but with a cyclohexane ring instead of a cyclopropane ring.
5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one: Similar structure but with a different substitution pattern.
Uniqueness
The uniqueness of 5’-Bromo-4’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] lies in its specific substitution pattern and the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H11BrN2 |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
5-bromo-4-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H11BrN2/c1-6-7(11)4-12-9-8(6)10(2-3-10)5-13-9/h4H,2-3,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
KPIUWNXWCRMKCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1Br)NCC23CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


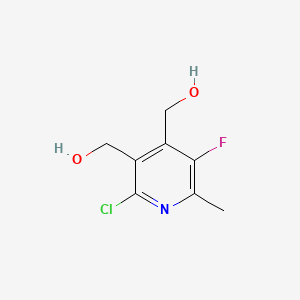
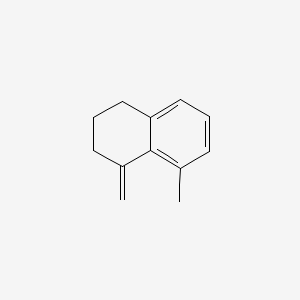
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
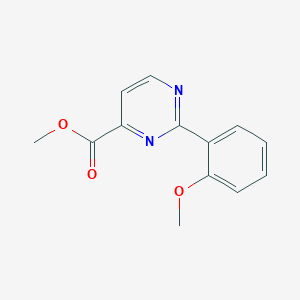
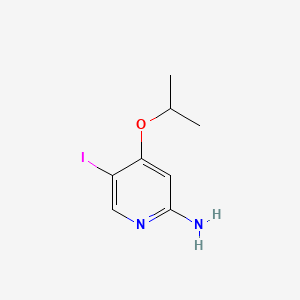
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)

![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
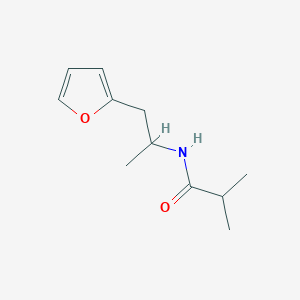
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)


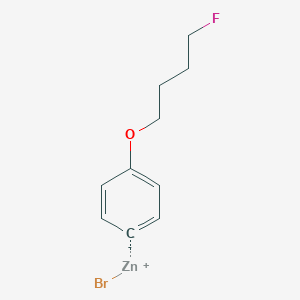
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
